molecular formula C18H14O6 B5628884 methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B5628884
M. Wt: 326.3 g/mol
InChI Key: GTECMPMAMKAGNK-UHFFFAOYSA-N
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Description

Methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic chromen-4-one derivative characterized by a central 4-oxo-4H-chromen scaffold. Key structural features include:

  • Methoxy substitution at position 7 of the chromenone ring.
  • Methyl benzoate group linked via an ether bond at position 2.

This compound is of interest in medicinal and materials chemistry due to the versatility of the chromenone core, which is known for its biological activity (e.g., anticancer, anti-inflammatory) and photophysical properties . Its synthesis typically involves nucleophilic substitution or esterification reactions to introduce substituents at positions 3 and 7. Structural characterization often employs crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

IUPAC Name

methyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-21-13-7-8-14-15(9-13)23-10-16(17(14)19)24-12-5-3-11(4-6-12)18(20)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTECMPMAMKAGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl 4-hydroxybenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate and analogous compounds:

Compound Name Substituent at Position 7 Ester Group Key Modifications Molecular Weight (g/mol) Applications/Properties
Target compound 7-methoxy Methyl None (baseline structure) ~326.3* Reference for biological/photophysical studies
Methyl 4-((7-((3-chlorobenzyl)oxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate 3-Chlorobenzyloxy Methyl 2-Methyl on chromenone; bulky aryl ether ~495.9 Enhanced steric bulk for target selectivity
Methyl 4-{[7-((4-bromobenzyl)oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate 4-Bromobenzyloxy Methyl Halogenated aryl ether ~485.2 Potential radiopharmaceutical tagging
Ethyl 4-({7-[(3-methoxybenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate 3-Methoxybenzyloxy Ethyl Ethyl ester; 2-methyl on chromenone ~504.5 Improved metabolic stability vs. methyl esters
Methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate Cyanomethoxy Methyl Electron-withdrawing cyano group 351.31 Tuning electronic properties for optoelectronics
Methyl 3-(((2-(4-(2-(2-azidoethoxy)ethoxy)phenyl)-4-oxo-4H-chromen-3-yl)oxy)methyl)benzoate Azidoethoxy-ethoxy-phenyl Methyl Click chemistry handle (azide) ~535.5 Bioconjugation in drug delivery systems

*Calculated based on molecular formula C₁₈H₁₄O₇.

Structural and Functional Analysis

Substituent Effects

  • Ethyl vs. Methyl Esters :
    • Ethyl esters (e.g., ) exhibit slower hydrolysis rates compared to methyl esters, improving pharmacokinetic profiles in vivo.
  • Electron-Withdrawing Groups (e.g., cyano): The cyanomethoxy group in alters the chromenone’s electron density, red-shifting UV-Vis absorption for optoelectronic applications.

Biological Activity

Methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (commonly referred to as methyl coumarin benzoate) is a synthetic organic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound has the molecular formula C18H14O6. The synthesis typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl 4-hydroxybenzoate in the presence of a base such as potassium carbonate, usually conducted in dimethylformamide (DMF) under reflux conditions. This compound's unique structure contributes to its biological properties, particularly its ability to interact with various biological targets.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors. Research indicates that it may exert antioxidant effects by inhibiting enzymes involved in oxidative stress pathways. Additionally, it has shown potential in targeting cancer-related pathways, particularly through the inhibition of the VEGFR-2 pathway, which plays a critical role in tumor angiogenesis and growth.

Biological Activities

  • Anticancer Properties :
    • Studies have demonstrated that methyl coumarin benzoate exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) cells. The compound's IC50 values indicate effective inhibition of cell proliferation, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Results indicate notable bactericidal activity, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through modulation of inflammatory cytokines and pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
This compoundStructureAnticancer, Antimicrobial15.25
Methyl 4-[(7-acetoxy-4-oxo-4H-chromen-3-yl)oxy]benzoateStructureAnticancer12.30
Methyl 4-hydroxybenzoateStructureLimited Anticancer Activity>100

The unique substitution pattern of this compound enhances its stability and reactivity compared to other similar compounds, contributing to its distinct biological profile.

Case Studies

  • Study on Anticancer Activity :
    A study published in MDPI investigated the effects of several coumarin derivatives on MCF-7 cells. Methyl coumarin benzoate was highlighted for its potent inhibitory effects on cell viability and proliferation, showing promise as a lead compound for further anticancer drug development .
  • Antimicrobial Screening :
    Another study focused on the antimicrobial properties of coumarin derivatives, including methyl coumarin benzoate. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections .

Q & A

Q. What are the standard synthetic routes for methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, and what reaction conditions are critical for yield optimization?

The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves coupling a chromen-4-one derivative (e.g., 7-methoxy-4-oxo-4H-chromen-3-ol) with methyl 4-hydroxybenzoate using a base like potassium carbonate in polar aprotic solvents (e.g., DMF or acetone) under reflux. Temperature control (60–80°C) and reaction time (12–24 hours) are critical to avoid side reactions such as hydrolysis of the ester group . Purification typically involves column chromatography with ethyl acetate/hexane gradients.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

Structural verification requires a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methoxy groups at C7 and C4-oxo chromen) and ester linkage.
  • Mass spectrometry (HRMS) : To validate the molecular formula (C18_{18}H14_{14}O6_6) and detect fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of the crystal lattice and stereochemistry, particularly if chiral centers are present in derivatives .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

Initial screening should focus on:

  • Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., COX-2) due to structural similarity to flavonoid inhibitors.
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. Always include controls for solvent interference (e.g., DMSO) .

Advanced Research Questions

Q. How can conflicting data on biological activity between studies be resolved methodologically?

Discrepancies may arise from impurities, assay conditions, or structural analogs. To address this:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis.
  • Dose-response curves : Ensure linearity across concentrations (e.g., 1–100 µM).
  • Structural analogs : Compare activity of derivatives (e.g., halogenated or methoxy-modified analogs) to identify pharmacophores.
  • Assay replication : Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. What strategies are effective for enhancing the compound’s stability in aqueous solutions during pharmacological studies?

Stability can be improved by:

  • pH optimization : Maintain neutral pH (6.5–7.5) to prevent ester hydrolysis.
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose).
  • Encapsulation : Use liposomes or cyclodextrins to shield the chromen-4-one core from oxidative degradation .

Q. How can computational methods aid in predicting the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., topoisomerase II).
  • QSAR studies : Correlate substituent effects (e.g., methoxy position) with activity trends.
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. What advanced spectroscopic techniques are suitable for studying its photophysical properties?

  • Time-resolved fluorescence : To determine excited-state lifetimes and quantum yields.
  • UV-Vis spectroscopy : Analyze π\pi-π\pi^* transitions in the chromen moiety (λmax_{max} ~300–350 nm).
  • Circular dichroism (CD) : If chirality is introduced, CD can probe conformational changes in protein-binding studies .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers address solubility challenges in in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in assay buffer.
  • Surfactants : Add Tween-20 (0.01%) to prevent aggregation in aqueous media.
  • Sonication : Brief sonication (10–15 seconds) to disperse particulates before dosing .

Q. What are the key considerations for scaling up synthesis without compromising yield?

  • Catalyst optimization : Replace homogeneous catalysts (e.g., H2_2SO4_4) with recyclable heterogeneous alternatives (e.g., Amberlyst-15).
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce reaction times.
  • Green solvents : Switch to 2-MeTHF or cyclopentyl methyl ether for safer large-scale use .

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